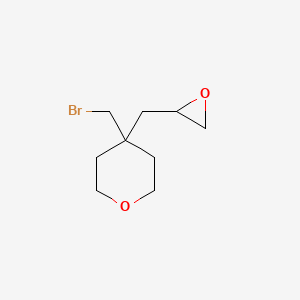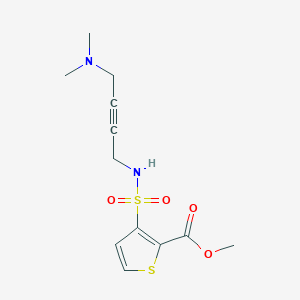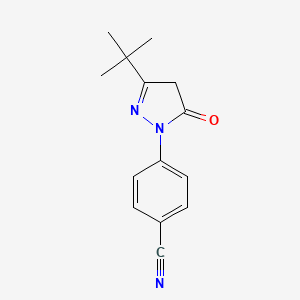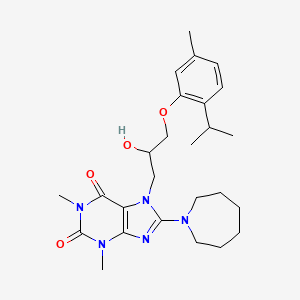
2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Activities of Indole Derivatives
Indole derivatives, including "2-Phenyl-1H-indol-3-yl" compounds, have demonstrated a wide range of pharmacological activities. These compounds are known for their anticancer, antimicrobial, and anti-inflammatory properties, among others. For example, Indole-3-Carbinol (I3C) and its derivatives have shown pleiotropic protective effects on chronic liver injuries, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma, through mechanisms such as oxidative stress relief, DNA synthesis inhibition, and immunomodulatory functions (Wang et al., 2016).
Anticancer Potential
Cinnamic acid derivatives, related to the broader family of compounds that include "2-Phenyl-1H-indol-3-yl" structures, have been explored for their anticancer potentials. These compounds have been underutilized in medicinal research despite their rich traditional use and recent attention towards their antitumor efficacy (De et al., 2011).
Chemical Synthesis and Biological Significance
The synthetic processes and pharmacological features of indole derivatives highlight their significance in drug discovery. Indole is a versatile heterocyclic ring with a wide range of pharmacological activities, and extensive research has been undertaken to explore its therapeutic prospects. This underscores the importance of indole structures in developing novel therapeutic agents with various activities such as anticancer, anticonvulsant, and antimicrobial properties (Padmavathi et al., 2021).
Propiedades
IUPAC Name |
(2-phenyl-1H-indol-3-yl) carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.HI/c16-15(17)19-14-11-8-4-5-9-12(11)18-13(14)10-6-2-1-3-7-10;/h1-9,18H,(H3,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLMGTKRPNZPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)





![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)


![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)